

NNC 63-0532: A Selective NOP Receptor Agonist - A Technical Guide

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Compound of Interest

Compound Name: Nnc 63-0532

Cat. No.: B1679360

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Introduction

NNC 63-0532, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl)-acetic acid methyl ester, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.^{[1][2][3][4]} Developed through chemical modification of the non-selective agonist spiroxatrine, **NNC 63-0532** has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the NOP receptor system.^[2] This technical guide provides an in-depth overview of **NNC 63-0532**, focusing on its receptor binding profile, functional activity, signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of **NNC 63-0532** at the NOP receptor and other relevant receptors.

Table 1: Receptor Binding Affinity of **NNC 63-0532**

Receptor	Radioligand	Preparation	Ki (nM)	Reference
Human NOP (ORL1)	[125I]-Tyr14-Nociceptin	Membranes from BHK cells expressing ORL1	7.3 ± 0.9	
Rat NOP	[125I]-Tyr14-Nociceptin	Rat brain membranes	11 ± 1	
Human μ-opioid	[3H]-DAMGO	Membranes from cells expressing μ-opioid receptor	140 ± 22	
Human κ-opioid	[3H]-U69,593	Membranes from cells expressing κ-opioid receptor	405 ± 54	
Rat opioid (non-selective)	[3H]-diprenorphine	Rat cortical membranes	560 ± 55	
Human Dopamine D2S	[3H]-Spiperone	Membranes from cells expressing D2S receptor	209 ± 32	
Human Dopamine D3	[3H]-Spiperone	Membranes from cells expressing D3 receptor	133 ± 14	
Human Dopamine D4.4	[3H]-Spiperone	Membranes from cells expressing D4.4 receptor	107 ± 9	

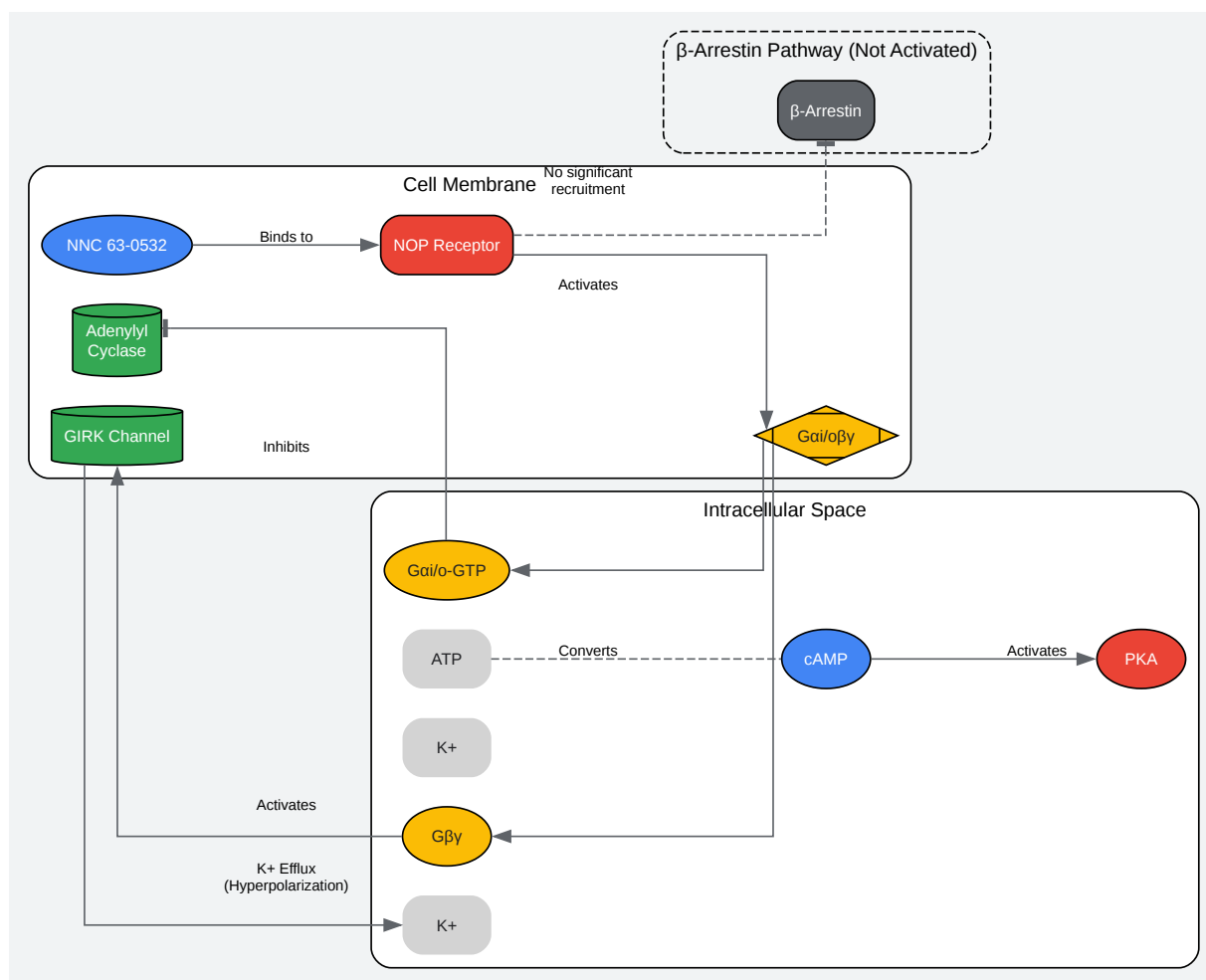
Table 2: Functional Activity of **NNC 63-0532**

Assay	Receptor	Preparation	Parameter	Value (nM)	Efficacy	Reference
[35S]GTPγS Binding	Human NOP (ORL1)	Membranes from BHK cells expressing ORL1	EC50	305	95 ± 4% (relative to nociceptin)	
Inhibition of cAMP formation	Human NOP (ORL1)	BHK cells expressing ORL1	EC50	-	98 ± 3% (relative to nociceptin)	
[35S]GTPγS Binding	Human μ-opioid	Membranes from cells expressing μ-opioid receptor	EC50	>10,000	Weak agonist	
Microphysiology	Human Dopamine D2S	Cells expressing D2S receptor	IC50	2830	Antagonist/weak partial agonist	
GIRK Channel Activation	NOP	AtT-20 cells expressing NOP receptor	EC50	56.0 ± 9.3	Full agonist	

Signaling Pathways

NNC 63-0532 acts as a G protein-biased agonist at the NOP receptor. Upon binding, it preferentially activates G protein-dependent signaling cascades while having minimal to no engagement with the β-arrestin pathway. This biased agonism is a key feature of its pharmacological profile. The primary signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of G proteins by **NNC 63-0532** can lead to the

modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.



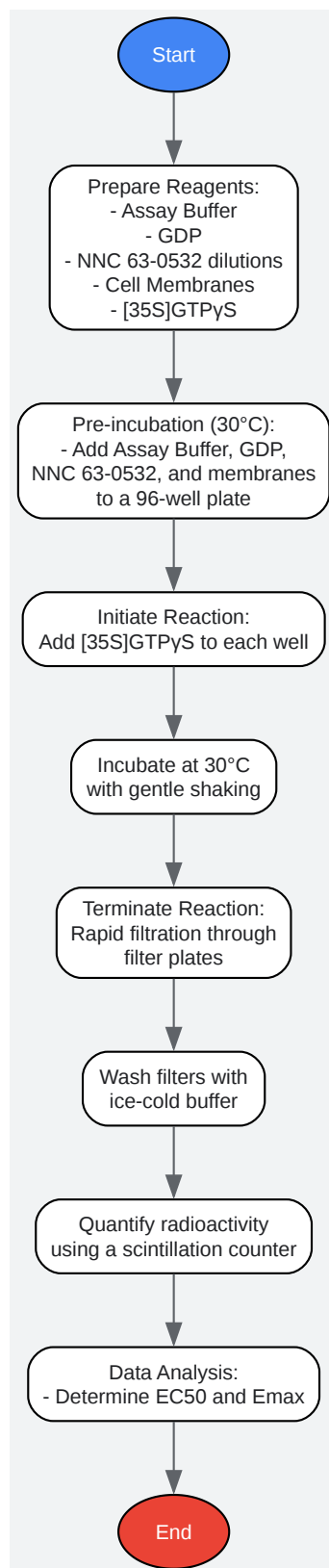
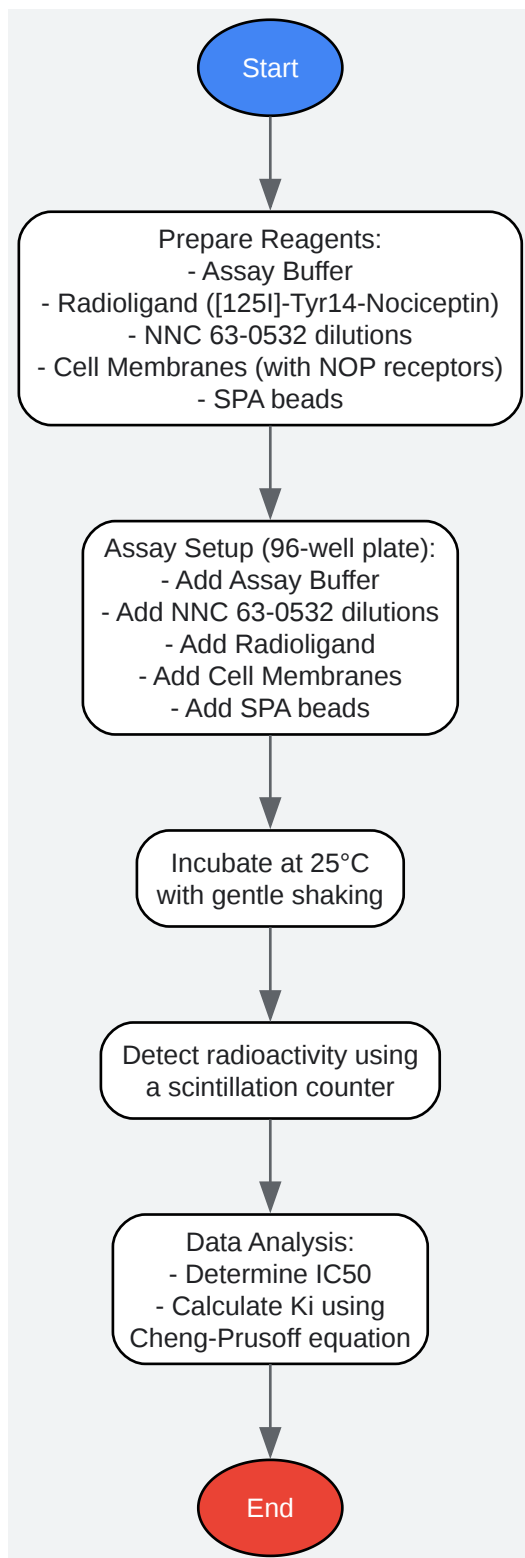
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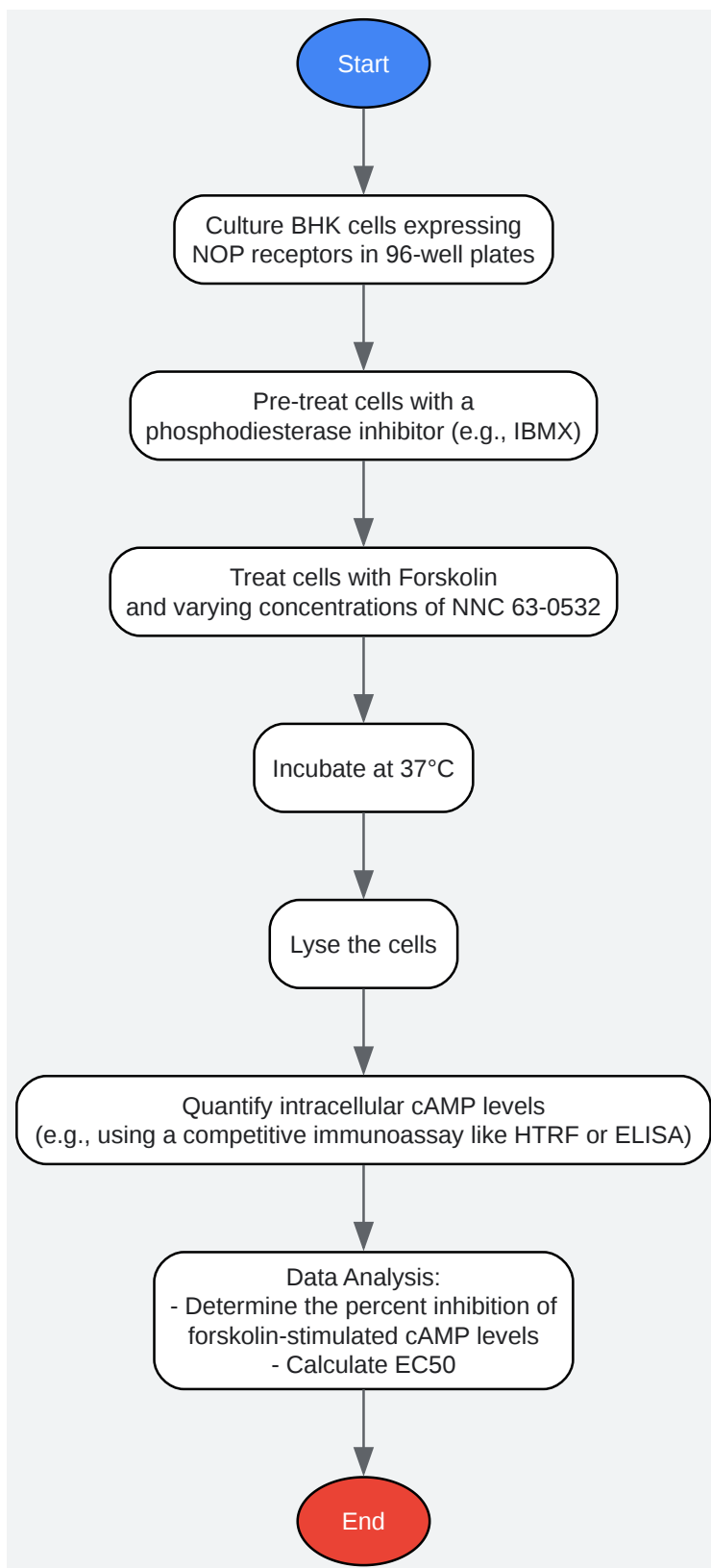
Caption: NNC 63-0532's biased agonism at the NOP receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_i) of **NNC 63-0532** for the NOP receptor through competitive displacement of a radiolabeled ligand.





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